Cryptophycin 46

Descripción

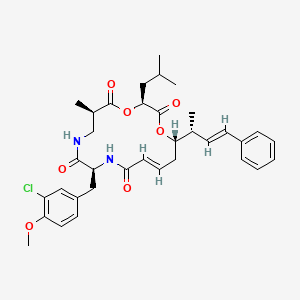

Structure

3D Structure

Propiedades

Fórmula molecular |

C35H43ClN2O7 |

|---|---|

Peso molecular |

639.2 g/mol |

Nombre IUPAC |

(3S,6R,10S,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28+,29+,31+/m1/s1 |

Clave InChI |

QLGFKEFRTAOKJU-FDUWFYLVSA-N |

SMILES isomérico |

C[C@@H]1CNC(=O)[C@@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |

SMILES canónico |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |

Sinónimos |

cryptophycin 46 cryptophycin-46 |

Origen del producto |

United States |

Biological Origin and Isolation Methodologies

Cyanobacterial Production by Nostoc sp. (e.g., GSV 224, ATCC 53789)

Cryptophycin (B1240208) 46 is a secondary metabolite produced by certain strains of cyanobacteria, also known as blue-green algae. The primary producers identified are from the genus Nostoc. jyi.org Specifically, terrestrial strains such as Nostoc sp. GSV 224 and Nostoc sp. ATCC 53789 are well-documented sources of cryptophycins. researchgate.netnih.govmdpi.com Cryptophycin 46, along with several other analogues, was identified as a trace constituent in Nostoc sp. GSV 224. nih.gov Strain ATCC 53789 is also a known producer of these potent anticancer agents, and its complete genome has been sequenced to better understand its metabolic pathways.

These filamentous cyanobacteria synthesize cryptophycins through a mixed Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system. nih.gov While initially patented as antifungal agents, the potent antiproliferative and microtubule-inhibiting properties of cryptophycins soon became the focus of research. nih.gov Studies comparing different strains and culture media have found that Nostoc sp. GSV 224 can produce approximately twice the concentration of cryptophycin compared to ATCC 53789 in various media. jyi.org

Methodologies for Isolation and Characterization of this compound from Natural Sources

The extraction and purification of this compound from its natural cyanobacterial source is a multi-step process requiring precise laboratory techniques.

Extraction: The process begins with the cyanobacterial biomass, which is typically harvested and lyophilized (freeze-dried) to remove all water. jyi.orggoogle.com The dried cell mass is then subjected to solvent extraction. A common method involves stirring the biomass in a solution of organic solvents, such as a 4:1 mixture of acetonitrile and methylene chloride or other solvents like methanol and dichloromethane, for an extended period (e.g., 48 hours). jyi.orggoogle.com After extraction, the solution is filtered to separate the cellular debris from the solvent containing the desired compounds. jyi.org The organic solvent is then evaporated under reduced pressure to yield a crude extract. jyi.org

Purification and Characterization: The crude extract, containing a mixture of metabolites, undergoes chromatographic separation for purification. An initial separation can be performed using rapid or flash column chromatography with a reversed-phase column. google.com For final purification and to isolate individual cryptophycin analogues like this compound, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is employed. nih.govgoogle.com Fractions are eluted using a gradient of solvents, such as aqueous acetonitrile. jyi.org

Once purified, the definitive structure and stereochemistry of the compound are confirmed using advanced spectroscopic methods. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the complex structure of the molecule. jyi.orgnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and formula of the compound. nih.govbeilstein-journals.org

These methods in combination allow for the unambiguous identification and characterization of this compound. nih.gov

Environmental and Cultural Factors Influencing Cryptophycin Production

The production of secondary metabolites like cryptophycins in Nostoc sp. is significantly influenced by environmental and culture conditions. Light, in particular, plays a critical role in regulating both cyanobacterial growth and toxin synthesis. Studies on Nostoc sp. ATCC 53789 have demonstrated that manipulating light parameters can optimize the yield of cryptophycin. mdpi.com

Effect of Light Photoperiod: Constant light (a 24:0 light:dark cycle) has been shown to produce a higher yield of cryptophycin compared to a 16:8 light:dark cycle, although the growth rate of the cyanobacteria may be slightly lower under constant illumination. mdpi.com This suggests that while a dark period is sufficient for the organism to store energy for growth, continuous light exposure promotes the secondary metabolic pathways responsible for cryptophycin synthesis. mdpi.com

Effect of Light Wavelength: The quality of light, or its wavelength, has a major effect on production. Orange-red light leads to a noticeable increase in both the growth of Nostoc sp. and can as much as double the concentration of the cyanotoxin compared to cultivation under blue light. mdpi.com

Effect of Light Intensity: Light intensity is another crucial factor. The microorganism favors medium light intensities for both optimal growth and metabolite expression. mdpi.com While moving from low to medium light intensity can increase production, high and very high light intensities can induce stress and negatively affect both growth and cryptophycin production. mdpi.com

The interactive table below summarizes the impact of various light conditions on the production of cryptophycin in Nostoc sp. ATCC 53789.

| Parameter | Condition | Effect on Growth | Effect on Cryptophycin Production | Reference |

|---|---|---|---|---|

| Photoperiod | Constant Light (24h:0h) | Slightly Lower | Higher Yield | mdpi.com |

| Intermittent Light (16h:8h) | Slightly Higher | Lower Yield | mdpi.com | |

| Wavelength | Orange-Red Light | Noticeable Increase | Doubled Concentration (vs. Blue) | mdpi.com |

| Blue Light | Lower | Lower Concentration | mdpi.com | |

| Intensity | Medium | Optimal | Optimal | mdpi.com |

| High / Very High | Negative Effect | Negative Effect | mdpi.com |

Biosynthetic Pathways and Enzymatic Basis

Mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Biosynthesis of Cryptophycins

The biosynthesis of the cryptophycin (B1240208) backbone is accomplished by a hybrid system of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govnih.gov This machinery is encoded by a dedicated gene cluster, which in Nostoc sp. ATCC 53789 spans approximately 40 kilobases. nih.gov The assembly line is composed of a collinear set of enzymes, including three modular PKS enzymes and two NRPS modules, that work in a sequential manner to construct the molecule. nih.gov

This mixed PKS/NRPS system is responsible for generating the 16-membered ring depsipeptide core structure of cryptophycins. nih.govnih.gov PKS modules are typically responsible for incorporating acetate-derived units, while NRPS modules incorporate amino acids or, in the case of cryptophycins, other carboxylic acids. nih.govmdpi.com The structural and catalytic similarities between PKS and NRPS enzymes allow for their integration into a single, efficient biosynthetic pathway for creating complex hybrid natural products. nih.gov The cryptophycin pathway involves two PKS genes (crpA and crpB) and two NRPS genes (crpC and crpD), alongside several tailoring enzymes that modify the core structure. nih.gov

Enzymology of Key Biosynthetic Steps

Several key enzymes play crucial roles in the later stages of cryptophycin biosynthesis, including epoxidation, chain elongation, and macrocyclization. These enzymes are responsible for installing critical functional groups and forming the final macrocyclic structure.

The epoxidation of the cryptophycin macrocycle is a critical step for its potent biological activity. This reaction is catalyzed by Cryptophycin Epoxidase (CrpE), a cytochrome P450 enzyme. nih.govnih.gov CrpE installs a β-epoxide at the C2′-C3′ position of the molecule's Unit A in a highly regio- and stereospecific manner. nih.gov For instance, CrpE catalyzes the conversion of cryptophycin-4 to cryptophycin-2. nih.gov

Detailed in vitro analysis of CrpE has demonstrated its efficiency and specificity. nih.gov The enzyme relies on cofactors like NADPH/NADH and O₂ for its catalytic function, typical of P450 monooxygenases. nih.gov The precise installation of the epoxide is a challenging synthetic step, making CrpE a valuable biocatalyst for the chemoenzymatic production of cryptophycin analogs. nih.govbeilstein-journals.org

The incorporation of the final subunits of the cryptophycin chain is managed by a unique NRPS module, CrpD-M2. nih.govnih.gov CrpD is a bimodular NRPS, and its second module (CrpD-M2) is responsible for incorporating Unit D, a 2-hydroxy acid. nih.gov This module has a distinct domain architecture: condensation-adenylation-ketoreduction-thiolation (C-A-KR-T). nih.govacs.org

The adenylation (A) domain of CrpD-M2 selectively activates a 2-keto acid, specifically 2-ketoisocaproic acid, which is the precursor to the L-2-hydroxyisocaproic acid found in the final product. nih.gov The ketoreductase (KR) domain then reduces the enzyme-bound 2-keto acid to a 2-hydroxy acid, using either NADPH or NADH as a hydride donor. nih.gov Following reduction, the condensation (C) domain catalyzes the formation of an ester bond between the newly formed 2-hydroxy group and the upstream portion of the cryptophycin chain. nih.govnih.gov This chemoenzymatic approach, using the multifunctional CrpD-M2, has been successfully employed to generate various cryptophycin analogs. nih.govnih.gov

The final step in the assembly of the cryptophycin backbone is the macrocyclization of the linear precursor, a reaction catalyzed by the Cryptophycin Thioesterase (CrpTE). nih.govnih.gov Thioesterase (TE) domains are common termination modules in PKS and NRPS assembly lines. nih.govnih.gov They function by cleaving the thioester bond that tethers the completed linear chain to the final thiolation domain of the synthetase. beilstein-journals.org CrpTE then facilitates an intramolecular condensation reaction to form the 16-membered depsipeptide ring structure. beilstein-journals.orgnih.gov

The CrpTE domain has been shown to be highly efficient and possesses a broad substrate tolerance, making it a powerful tool for the chemoenzymatic synthesis of a wide range of natural and unnatural cryptophycin analogs. beilstein-journals.orgnih.govnih.gov

Substrate Tolerance and Cooperativity in Biosynthetic Enzymes

The enzymes of the cryptophycin biosynthetic pathway exhibit a notable degree of flexibility, which has been exploited for the generation of novel derivatives.

The CrpE epoxidase can accommodate variations in the structure of both Unit B and Unit C of the cryptophycin molecule. nih.gov Studies using a series of structurally related cryptophycin analogues revealed that the enzyme could effectively epoxidize all six cyclic substrates tested. nih.gov Interestingly, binding analysis of CrpE showed evidence of homotropic cooperativity, where the binding of one substrate molecule to the enzyme increases the affinity for subsequent substrate molecules. nih.gov This is a rare characteristic for P450 enzymes involved in natural product biosynthesis. nih.gov

The CrpD-M2 module also displays substrate flexibility. The adenylation domain can activate substrates other than its native 2-ketoisocaproic acid, such as L-2-hydroxyisocaproic acid and 2-oxovalerate, demonstrating potential for incorporating alternative Unit D moieties. nih.gov

Similarly, the CrpTE thioesterase has a remarkable tolerance for structural variations in the linear precursors. nih.govnih.gov It can efficiently cyclize intermediates with modifications in Unit C and can even accept substrates with diverse heteroaromatic groups in place of the native phenyl group in Unit A. beilstein-journals.orgnih.gov This flexibility has been pivotal in creating libraries of new cryptophycin analogs for biological evaluation. nih.govhenryford.com

| Enzyme | Function | Substrate Flexibility / Tolerance | Key Findings |

|---|---|---|---|

| CrpE (P450 Epoxidase) | Regio- and stereospecific epoxidation of the C2′-C3′ bond | Accommodates structural variations in Unit B and Unit C of cyclic precursors. nih.gov | Exhibits homotropic cooperativity in substrate binding. nih.gov Efficiently converts desepoxy-cryptophycins to their potent epoxidized forms. nih.gov |

| CrpD-M2 (NRPS Module) | Incorporation of Unit D (a 2-hydroxy acid) via a C-A-KR-T domain architecture | The adenylation (A) domain can activate alternative 2-keto and 2-hydroxy acids. nih.gov | KR domain utilizes both NADH and NADPH. nih.gov C domain forms an ester bond to elongate the chain. nih.gov |

| CrpTE (Thioesterase) | Macrocyclization of the linear seco-cryptophycin intermediate | High tolerance for structural variation in Unit A (accepts various heteroaromatics) and Unit C. beilstein-journals.orgnih.gov | Highly efficient in forming the 16-membered depsipeptide ring. nih.gov A versatile biocatalyst for chemoenzymatic synthesis. beilstein-journals.orgnih.gov |

Precursor Incorporation Studies in Cryptophycin Biosynthesis

Precursor incorporation studies, often using isotopically labeled compounds, have been instrumental in deciphering the cryptophycin biosynthetic pathway. These experiments have helped to identify the building blocks that are incorporated by the PKS and NRPS machinery.

Molecular Mechanism of Action of Cryptophycin 46

Interaction with Tubulin and Microtubule Dynamics

Cryptophycin (B1240208) 46 exerts its potent antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction fundamentally alters microtubule structure and function, leading to a cascade of events that inhibit cell division.

Binding Site Analysis: Overlap with the Vinca (B1221190) Alkaloid Domain of Tubulin

Initial investigations into the binding site of cryptophycins on tubulin identified a clear interaction with the Vinca alkaloid domain. nih.govsemanticscholar.org Functional and competitive binding assays demonstrated that cryptophycin inhibits the binding of radiolabeled vinblastine (B1199706) and blocks the formation of vinblastine-tubulin paracrystals in cells. nih.govsemanticscholar.org Conversely, cryptophycin does not interfere with the binding of drugs that target the colchicine (B1669291) site. nih.govsemanticscholar.org These findings established that cryptophycins disrupt the Vinca alkaloid site of tubulin, although the specific molecular details of this interaction are distinct from other drugs that target this region. nih.govscispace.com

More recent, high-resolution structural studies have provided a more nuanced understanding of this interaction. Cryo-electron microscopy (cryo-EM) and X-ray crystallography have revealed that cryptophycins bind to multiple sites on β-tubulin. nih.govnih.govnih.gov A primary binding site was identified at the tubulin interdimer interface, which partially overlaps with the maytansine (B1676224) site. nih.govnih.gov

Intriguingly, a second, novel binding site was discovered that involves the T5-loop of β-tubulin. nih.govnih.govresearchgate.net This "βT5-loop site" is strategically located, bridging the maytansine and vinca sites. nih.govnih.govresearchgate.net The cryptophycin molecule in this second site aligns with one end of the vinca domain, with its scaffold extending toward the core binding pocket of vinca alkaloids like vinblastine. nih.gov This multi-site binding model, incorporating both the maytansine and a newly identified βT5-loop site with proximity to the vinca domain, aligns with earlier biochemical data suggesting that cryptophycins have both high- and low-affinity binding sites on tubulin. nih.govresearchgate.net

| Binding Site | Location on Tubulin | Key Characteristics | Supporting Evidence |

|---|---|---|---|

| Vinca Alkaloid Domain (Overlap) | β-tubulin | Inhibits vinblastine binding; blocks vinblastine-induced paracrystal formation. nih.govsemanticscholar.org | Competitive binding assays. nih.govsemanticscholar.org |

| Maytansine Site (Overlap) | β-tubulin, at the interdimer interface. nih.govnih.gov | Identified as a primary binding site via cryo-EM. nih.govnih.gov | Cryo-electron microscopy. nih.govnih.gov |

| βT5-Loop Site (Novel) | β-tubulin, involving the T5-loop. nih.govnih.govresearchgate.net | Bridges the maytansine and vinca sites; first natural ligand identified for this site. nih.govnih.govresearchgate.net | X-ray crystallography. nih.govnih.gov |

Effects on Tubulin Polymerization and Microtubule Depolymerization

Cryptophycins are potent inhibitors of tubulin polymerization. nih.gov In vitro studies show that cryptophycin can reduce the polymerization of microtubules by 50% at a substoichiometric drug-to-tubulin ratio of just 0.1. nih.govsemanticscholar.org This indicates that the binding of a few cryptophycin molecules is sufficient to prevent a much larger number of tubulin dimers from assembling into microtubules. nih.gov The compound does not alter the critical concentration of tubulin required for polymerization but instead reduces the amount of tubulin that is competent to assemble. nih.govsemanticscholar.orgresearchgate.net The inhibitory effect is persistent; tubulin treated with cryptophycin remains unable to polymerize effectively even after the drug is reduced to sub-inhibitory concentrations. nih.govsemanticscholar.org

At higher concentrations, cryptophycins actively depolymerize existing microtubules. nih.govnih.govnih.gov This dual ability to both inhibit the formation of new microtubules and dismantle existing ones contributes to its powerful cytotoxic effects.

Suppression of Microtubule Dynamic Instability

One of the most critical aspects of cryptophycin's mechanism is its powerful suppression of microtubule dynamic instability. nih.gov Microtubules are inherently dynamic polymers that continuously switch between phases of growth (polymerization) and shrinkage (depolymerization), a process essential for their function, particularly in forming the mitotic spindle during cell division. researchgate.net

| Dynamic Instability Parameter | Effect of Cryptophycin | Significance |

|---|---|---|

| Shortening Rate | Reduced nih.govnih.gov | Prevents rapid microtubule disassembly. |

| Shortening Extent | Reduced nih.govnih.gov | Limits the length of microtubule shrinkage events. |

| Growing Rate | Reduced nih.govnih.gov | Slows the assembly of new microtubule structure. |

| Rescue Frequency | Increased nih.gov | Promotes the switch from a shrinking to a growing state, contributing to overall stabilization. |

| Dynamicity | Strongly Suppressed nih.gov | Overall microtubule dynamics are "frozen," preventing mitotic spindle function. |

Induction of Tubulin Self-Association and Oligomer Formation

A distinct feature of cryptophycin's interaction with tubulin, particularly at higher concentrations, is the induction of tubulin self-association into non-functional oligomers and ring structures. nih.govsemanticscholar.org This mechanism of sequestering tubulin dimers into aggregates is also characteristic of vinca-site ligands. nih.govresearchgate.net

Cryo-EM analysis of cryptophycin-52-treated tubulin revealed the formation of uniform rings, each composed of eight tubulin heterodimers. nih.gov The formation of these rings is a direct consequence of the conformational changes induced in the tubulin dimer upon drug binding. This process is believed to be rapid and cooperative, effectively removing tubulin dimers from the pool available for microtubule polymerization and sequestering them into stable, curved aggregates. nih.gov

Conformational Changes in Tubulin Induced by Cryptophycin Binding

The binding of cryptophycin to tubulin induces significant conformational changes in the protein's structure, which are fundamental to its mechanism of action. nih.govnih.gov These changes occur in both the α- and β-tubulin subunits, with notable alterations in key structural elements like helices H8 and H10. nih.govresearchgate.net

The most critical change is the induction of a distinct curvature in the tubulin dimer itself and at the interface between adjacent dimers in a protofilament. nih.govnih.gov Structural analysis of cryptophycin-52-induced rings determined that the drug forces an intradimer angle of approximately 12.1° and an interdimer angle of 35.6°. nih.gov This enforced curvature is incompatible with the straight, lattice-like structure of a normal microtubule. nih.govnih.gov By bending the tubulin subunits, cryptophycin prevents them from incorporating into a growing microtubule and promotes their assembly into curved oligomers and rings, thereby explaining both the inhibition of polymerization and the induction of self-association. nih.gov

Cellular and Subcellular Effects

Cell Cycle Arrest in G2/M Phase

A primary mechanism of action for cryptophycin (B1240208) compounds, including the analog cryptophycin-52 (of which cryptophycin-46 is a derivative), is the disruption of microtubule function. core.ac.ukresearchgate.net Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is crucial for the segregation of chromosomes during cell division. researchgate.net Cryptophycin-52 binds to the Vinca (B1221190) domain of tubulin, suppressing microtubule dynamics by inhibiting their polymerization. aacrjournals.orgaacrjournals.org It is recognized as the most potent suppressor of microtubule dynamics identified to date. aacrjournals.org

This interference with microtubule function prevents the proper formation and functioning of the mitotic spindle, leading to a halt in the cell division process. core.ac.uk Consequently, cells treated with cryptophycin-52 accumulate in the G2/M phase of the cell cycle. aacrjournals.orgaacrjournals.org Studies on various cancer cell lines, including prostate and non-small cell lung cancer, have demonstrated this G2/M arrest at picomolar concentrations. aacrjournals.orgaacrjournals.orgnih.gov For instance, human prostate cancer cells (LNCaP and DU-145) showed a significant accumulation in the G2/M phase after a 48-hour exposure to cryptophycin-52 concentrations as low as 1–10 pM. aacrjournals.org This arrest prevents cells from completing mitosis and ultimately triggers programmed cell death. core.ac.uk

Induction of Apoptosis and Programmed Cell Death Pathways

Following cell cycle arrest, cryptophycin-46 and its related compounds are potent inducers of apoptosis, or programmed cell death. core.ac.ukchemsrc.com This process is characterized by distinct morphological changes, such as cell shrinkage and the formation of membrane blebs, which occur rapidly upon exposure to the compound. core.ac.ukchemsrc.com The induction of apoptosis is a key component of its anticancer activity and involves multiple signaling pathways. aacrjournals.orgresearchgate.net

A central element of the apoptotic process initiated by cryptophycins is the activation of a family of proteases known as caspases. These enzymes execute the final stages of apoptosis by cleaving critical cellular substrates. Research has shown that treatment with cryptophycin-52 leads to the proteolytic processing and activation of the effector caspases, caspase-3 and caspase-7, in prostate cancer cells. aacrjournals.org The activation of these caspases was confirmed by the cleavage of their substrate, poly(ADP-ribose) polymerase (PARP). aacrjournals.org For example, after a 48-hour exposure to 5 pM cryptophycin-52, a notable increase in caspase-3-like protease activity was observed in LNCaP, PC-3, and DU-145 prostate cancer cell lines. aacrjournals.org While both caspase-3 and caspase-7 are activated, the response can be cell-type specific, suggesting that the reliance on these caspases for apoptosis induction can vary. aacrjournals.org

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). mdpi.comoncotarget.com Bcl-2 itself is an anti-apoptotic protein that can be inactivated through phosphorylation. nih.govoncotarget.com Cryptophycins are potent inducers of Bcl-2 hyperphosphorylation. core.ac.uknih.gov This modification is believed to abrogate the protective function of Bcl-2, thereby lowering the threshold for apoptosis induction. nih.govoncotarget.com

Studies comparing cryptophycin-52 with other microtubule agents like paclitaxel (B517696) and vinblastine (B1199706) found that cryptophycin-52 induced Bcl-2 phosphorylation at significantly lower concentrations. nih.gov In H460 non-small-cell lung carcinoma cells, which express high levels of Bcl-2, phosphorylation was evident after just 4 hours of exposure to 0.05 nM cryptophycin-52. nih.gov This effect was observed at concentrations three orders of magnitude lower than that required for paclitaxel. core.ac.uk The phosphorylation of Bcl-2 and a related anti-apoptotic protein, Bcl-xL, has been consistently observed across different cell lines treated with cryptophycin-52, indicating it is a common, though not necessarily determinant, event in the apoptotic process. aacrjournals.org

The apoptotic response to cryptophycins is complex and not limited to a single pathway. aacrjournals.org Research indicates that apoptosis induced by cryptophycin-52 is associated with multiple, often cell-line-specific, alterations in apoptotic pathways. aacrjournals.org

One significant pathway involves the c-Jun NH2-terminal kinase (JNK), a stress-activated protein kinase. A sustained increase in JNK phosphorylation has been observed in prostate cancer cells undergoing apoptosis in response to cryptophycin-52, with the levels strongly correlating with the extent of cell death. aacrjournals.org This suggests the JNK pathway may be a key mediator of cryptophycin-induced apoptosis. aacrjournals.org

Additionally, in cells with functional p53, a tumor suppressor gene, cryptophycin-52 can up-regulate p53 and its downstream targets, including the pro-apoptotic protein Bax and the cell cycle inhibitor p21. aacrjournals.org However, apoptosis can also be induced in cells lacking functional p53, indicating that the p53 pathway is not an absolute requirement for cryptophycin's cytotoxic effects. aacrjournals.org The ability to trigger cell death through various mechanisms contributes to the compound's broad and potent efficacy. aacrjournals.orgresearchgate.net

Evasion of Multidrug Resistance (MDR) Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. mdpi.comnih.gov A primary driver of MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp). core.ac.ukmdpi.com

P-glycoprotein is a transmembrane protein that functions as an ATP-dependent efflux pump, actively removing xenobiotics, including many chemotherapy agents, from the cell. core.ac.ukmdpi.comscirp.org This action reduces the intracellular concentration of the drug, diminishing its effectiveness. mdpi.com

Cryptophycins have demonstrated a remarkable ability to overcome P-gp-mediated resistance. core.ac.ukaacrjournals.org They exhibit high cytotoxicity against MDR tumor cell lines, often exceeding that of established drugs like paclitaxel and vinblastine. core.ac.uk The reason for this limited susceptibility to P-gp efflux is thought to be twofold. First, cryptophycins have an exceptionally high affinity for their target, tubulin, and form very stable drug-tubulin complexes. core.ac.uk This binding sequesters the drug inside the cell, leaving a low concentration of free cryptophycin available to be pumped out by P-gp. core.ac.uk Second, cryptophycins are taken up by cells very rapidly, further contributing to their high intracellular accumulation and potency. core.ac.uk This makes cryptophycin-46 and related compounds effective against tumors that have developed resistance to other P-gp substrate drugs. core.ac.ukaacrjournals.org

Interactive Data Table: Effects of Cryptophycin-52 on Cancer Cells

The table below summarizes key findings from studies on Cryptophycin-52, a close analog of Cryptophycin-46.

| Cell Line | Cancer Type | Effect Observed | Concentration | Exposure Time | Finding | Source |

|---|---|---|---|---|---|---|

| LNCaP & DU-145 | Prostate Cancer | G2/M Arrest | 1-10 pM | 48 h | Progressive accumulation in G2/M phase and sub-G0/G1 DNA content. | aacrjournals.org |

| LNCaP, PC-3, DU-145 | Prostate Cancer | Caspase-3-like Activation | 5 pM | 48 h | 2.1 to 3.5-fold increase in caspase-3-like protease activity over basal levels. | aacrjournals.org |

| H460 | Non-Small Cell Lung Cancer | Bcl-2 Phosphorylation | 0.05 nM | 4 h | Bcl-2 phosphorylation was evident at a significantly lower concentration than paclitaxel (50 nM). | nih.gov |

| H460 | Non-Small Cell Lung Cancer | Cytotoxicity (Cell Killing) | 0.13 nM | 24 h | 90% cell killing was achieved, compared to 20 nM for paclitaxel. | nih.gov |

| Calu-6 (Bcl-2 negative) | Non-Small Cell Lung Cancer | Cytotoxicity (Cell Killing) | 0.03 nM | 24 h | Demonstrated higher potency in Bcl-2 negative cells, suggesting Bcl-2 pathway involvement. | nih.gov |

Activity Profile in Multidrug-Resistant Cancer Cell Lines

Cryptophycins have demonstrated significant cytotoxic activity against multidrug-resistant (MDR) cancer cell lines, a crucial feature for a potential chemotherapeutic agent. core.ac.uknih.gov The primary mechanism of multidrug resistance in many cancer cells is the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes various anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. google.commdpi.comnih.gov

Research has shown that cryptophycins are generally poor substrates for P-glycoprotein. nih.govnih.gov This insensitivity to P-gp-mediated efflux allows them to maintain their potent cytotoxic effects in cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel and vinca alkaloids, which are known P-gp substrates. core.ac.ukaacrjournals.orgnih.gov The ability of cryptophycins to circumvent this common resistance mechanism makes them promising candidates for the treatment of drug-resistant tumors. nih.govsemanticscholar.org

Detailed studies have quantified the activity of cryptophycin analogues in various multidrug-resistant cancer cell lines. The cytotoxicity is often expressed as the IC₅₀ value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population. The resistance factor (RF) is also a key metric, calculated as the ratio of the IC₅₀ in the resistant cell line to the IC₅₀ in the corresponding drug-sensitive parental cell line. A lower resistance factor indicates that the compound is less affected by the resistance mechanisms of the cell line.

Research Findings on Cryptophycin Activity in MDR Cell Lines:

Cryptophycin-52 (LY355703): This synthetic analogue has shown significantly greater antiproliferative activity (40–400 times) in vitro compared to paclitaxel, vinblastine, and vincristine. aacrjournals.org It appears to be relatively insensitive to the multidrug resistance transporters P-glycoprotein (P-gp) and MDR-associated protein (MRP-1). aacrjournals.orgnih.gov

Ovarian and Breast Carcinoma Cells: Cell lines of ovarian and breast carcinoma that exhibit multidrug resistance due to P-glycoprotein overexpression are markedly less resistant to cryptophycin compared to vinblastine, colchicine (B1669291), and taxol. nih.gov

Unit B Analogues: Two synthetic cryptophycin analogues with amino groups in unit B demonstrated high cytotoxicity. beilstein-journals.org They showed nanomolar activity against the MDR cell line KB-V1, with resistance factors of 25 and 34, indicating they are significantly more potent against this resistant cell line compared to some other analogues. beilstein-journals.org

Fragment A Analogues: While some synthetic analogues of cryptophycin 52's fragment A showed improved potency in drug-sensitive tumor models, many lost their effectiveness against Adriamycin-resistant tumor lines because they became good substrates for the P-glycoprotein transporter. aacrjournals.org

The following interactive table summarizes the cytotoxic activity of selected cryptophycin compounds against various multidrug-resistant cancer cell lines from the available research data.

Table 1: Cytotoxic Activity of Cryptophycin Analogues in Multidrug-Resistant (MDR) Cancer Cell Lines

| Cell Line | Drug | IC₅₀ (Drug-Sensitive) | IC₅₀ (MDR) | Resistance Factor (RF) | Reference |

|---|---|---|---|---|---|

| KB-V1 | Unit B Analogue 1 | 25 | beilstein-journals.org |

Synthetic Methodologies and Analog Design

Total Synthesis Approaches to Cryptophycins

The total synthesis of cryptophycins is a formidable challenge due to the presence of multiple stereocenters, a macrocyclic depsipeptide core, and a reactive epoxide moiety. Numerous research groups have developed convergent strategies that typically involve the synthesis of key fragments followed by their assembly and macrocyclization.

A common retrosynthetic disconnection of the cryptophycin (B1240208) scaffold is into four main building blocks, designated as units A, B, C, and D. researchgate.netresearchgate.net Unit A is a β-amino acid derivative containing the epoxide, Unit B is a derivative of D-tyrosine, Unit C is an α-amino acid, and Unit D is an α-hydroxy acid.

One convergent synthesis approach involves the preparation of a (5S,6R)-5-hydroxy-6-methyl-8-phenylocta-2(E),7(E)-dienoic acid fragment (Unit A precursor) and an amino acid segment (Unit B-C-D). capes.gov.br The stereogenic centers in the Unit A precursor can be established using methods such as allylation of an α-homochiral aldehyde or asymmetric crotylation of an achiral aldehyde. capes.gov.br The styryl moiety is typically introduced via a Stille coupling or a Wadsworth-Emmons condensation. capes.gov.br The amino acid segment is assembled through standard peptide coupling techniques. The fusion of these two major fragments is achieved by esterification, followed by macrolactamization to form the 16-membered ring. capes.gov.br Final epoxidation of a diene precursor yields the target cryptophycin. capes.gov.br For instance, cryptophycin-1 can be obtained by the epoxidation of cryptophycin-3 with dimethyldioxirane. capes.gov.br

Another strategy focuses on the stereoselective synthesis of fragment A utilizing a Prins cyclization. researchgate.net This fragment is then coupled with the depsipeptide subunit to complete the total synthesis of cryptophycin-24 (arenastatin A). researchgate.net Ring-closing metathesis (RCM) has also been employed as a key macrocyclization step in the synthesis of cryptophycin-52 and its analogs. researchgate.net

A highly convergent synthesis was developed that relies on linking two major units. nih.gov Enantioselective biocatalytic methods were instrumental in preparing the necessary chiral building blocks for this approach, demonstrating the versatility to produce various diastereomers. nih.gov The synthesis of analogs with inverted stereocenters, such as at the C3 position, has been accomplished, and subsequent biological evaluation revealed the critical importance of the natural C3 S configuration for picomolar activity. dtic.mil

The following table summarizes key reactions used in various total synthesis approaches:

| Reaction Type | Purpose | Example Cryptophycins Synthesized | Reference |

|---|---|---|---|

| Asymmetric Aldol Reaction | Setting stereocenters in Unit A precursor | Cryptophycin-1, -3, -4, -24, -29 | capes.gov.brbeilstein-journals.org |

| Asymmetric Crotylation | Establishing stereocenters in Unit A precursor | Cryptophycin-1, -3, -4, -24, -29 | capes.gov.br |

| Stille Coupling | Formation of the styryl moiety in Unit A | Cryptophycin-1, -3, -4, -24, -29 | capes.gov.br |

| Wadsworth-Emmons Condensation | Formation of the styryl moiety in Unit A | Cryptophycin-1, -3, -4, -24, -29 | capes.gov.brbeilstein-journals.org |

| Macrolactamization (e.g., using DPPA) | Formation of the 16-membered macrocycle | Cryptophycin-1, -3, -4, -29 | capes.gov.br |

| Ring-Closing Metathesis (RCM) | Formation of the 16-membered macrocycle | Cryptophycin-24, Cryptophycin-52 | researchgate.netresearchgate.net |

| Prins Cyclization | Stereoselective synthesis of fragment A | Cryptophycin-24 | researchgate.net |

Chemoenzymatic Synthesis Strategies for Cryptophycin and Analogues

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations to streamline the production of cryptophycins and their analogs. nih.govmdpi.com A significant challenge in the total synthesis of cryptophycins is the stereospecific formation of the macrocycle and the epoxide. beilstein-journals.org

A key breakthrough in this area was the identification and characterization of enzymes from the cryptophycin biosynthetic pathway. nih.gov The thioesterase (TE) domain, CrpTE, from the cryptophycin non-ribosomal peptide synthetase (NRPS) machinery has proven to be a highly efficient and versatile biocatalyst for the macrocyclization of linear seco-cryptophycin precursors. beilstein-journals.orgnih.gov CrpTE demonstrates broad substrate tolerance, allowing for the cyclization of a variety of synthetic intermediates. beilstein-journals.orgnih.gov

Furthermore, the P450 epoxidase, CrpE, is responsible for the stereospecific installation of the β-epoxide, a critical feature for the biological activity of many cryptophycins. acs.org The use of CrpE in a chemoenzymatic context provides a direct and selective method to introduce this functionality, bypassing multiple steps required in purely chemical syntheses. acs.org

One chemoenzymatic strategy involves the chemical synthesis of a linear N-Acetylcysteamine (NAc)-activated chain elongation intermediate. nih.gov This synthetic precursor, which can be diversified at the Unit A aryl group, is then subjected to enzymatic macrocyclization by CrpTE. nih.gov Subsequent epoxidation catalyzed by CrpE can then generate the final, complex cryptophycin analogs. beilstein-journals.orgnih.gov

Another innovative approach utilizes a unique NRPS module, CrpD-M2, which is composed of condensation-adenylation-ketoreduction-thiolation (C-A-KR-T) domains. acs.org This enzyme system can incorporate a 2-hydroxy acid moiety (Unit D) into cryptophycin analogs. acs.org The process involves the activation and loading of a 2-keto or 2-hydroxy acid, followed by reduction and subsequent elongation with synthetic intermediates of the A-B-C fragment. acs.org The final macrocyclization is then catalyzed by the Crp thioesterase. acs.org This method represents the first use of an NRPS-embedded KR domain for the assembly of a fully elaborated natural product. acs.org

The following table outlines the key enzymes and their roles in chemoenzymatic cryptophycin synthesis:

| Enzyme | Type | Function | Reference |

|---|---|---|---|

| CrpTE | Thioesterase | Catalyzes the macrocyclization of linear seco-cryptophycin precursors. | beilstein-journals.orgnih.gov |

| CrpE | P450 Epoxidase | Catalyzes the stereospecific β-epoxidation of the diene precursor. | nih.govacs.org |

Chemical Derivatization and Functionalization Strategies

Chemical derivatization of the cryptophycin scaffold is a crucial strategy for probing structure-activity relationships (SAR) and developing analogs with improved therapeutic potential. researchgate.net Modifications have been explored in all four units of the cryptophycin molecule.

A significant focus of derivatization has been the epoxide in Unit A. Conversion of the epoxide to a chlorohydrin was found to increase cytotoxicity, but this derivative suffered from instability in aqueous solutions. researchgate.net This issue was addressed by synthesizing stable glycinate (B8599266) ester analogs of the chlorohydrin, which retained the high activity. researchgate.netmdpi.com The free amino group of the glycinate also provides a convenient handle for further conjugation. mdpi.com

The aromatic ring of Unit A has also been a target for modification. The synthesis of para-alkoxymethyl analogs has been reported, which can serve as points for conjugation. researchgate.net Electrochemical methods are also emerging as a tool for the late-stage functionalization of complex molecules like cryptophycins, offering potential for novel derivatizations. acs.org

In Unit B, which is a D-tyrosine derivative, modifications to the phenolic hydroxyl group have been investigated. While the native 3-chloro-O-methyl-D-tyrosine is important for high activity, small polar substituents are tolerated to some extent, though they generally lead to a decrease in potency. core.ac.uk

Design and Synthesis of Functionalized Analogues for Targeted Delivery

A major goal in modern cancer therapy is the targeted delivery of highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. Cryptophycins, with their picomolar potency, are attractive payloads for antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). beilstein-journals.orgnih.gov However, natural cryptophycins often lack a suitable functional group for conjugation to a homing device. beilstein-journals.orgnih.gov

Consequently, a significant research effort has been directed towards the design and synthesis of cryptophycin analogs bearing functional groups amenable to conjugation. beilstein-journals.orgnih.gov These "addressable" analogs are designed to retain high cytotoxicity while allowing for stable linkage to a targeting moiety.

One strategy involves modifying Unit B. Based on docking studies suggesting that the O-methyl group of the D-tyrosine in Unit B is not directly involved in tubulin binding, analogs have been synthesized where this group is replaced with moieties suitable for conjugation. beilstein-journals.orgnih.gov For example, a hydroxyethyl (B10761427) group or a triethylene glycol chain terminated with an azide (B81097) have been introduced. beilstein-journals.orgnih.gov The hydroxyethyl-modified analog maintained subnanomolar cytotoxicity, providing a valuable platform for conjugation. beilstein-journals.orgnih.gov

Another approach has been to functionalize the β-amino acid in Unit C. The synthesis of cryptophycins incorporating functionalized β²-amino acids has yielded highly active analogs suitable for creating drug conjugates. researchgate.net

The development of the chlorohydrin-glycinate derivative of cryptophycin-52 not only improved stability but also provided a primary amine for conjugation. mdpi.com This has been exploited to link cryptophycin to a c(RGDfK) cyclopeptide, which targets αvβ3 integrins that are overexpressed on many tumor cells. mdpi.com These conjugates often incorporate a cleavable linker, such as a valine-citrulline dipeptide, which can be cleaved by lysosomal proteases like cathepsin B, to ensure the release of the free drug within the target cell. mdpi.com

The following table lists examples of functional groups introduced into the cryptophycin scaffold for targeted delivery applications:

| Functional Group | Position of Introduction | Purpose | Reference |

|---|---|---|---|

| Hydroxyethyl | Unit B (replacing O-methyl) | Conjugation handle | beilstein-journals.orgnih.gov |

| Azide | Unit B (via a triethylene glycol spacer) | "Click" chemistry conjugation | beilstein-journals.orgnih.gov |

| Primary Amine (from glycinate) | Unit A (from chlorohydrin) | Amide or carbamate (B1207046) bond formation | mdpi.com |

| Azido group | - | Conjugation to peptides via "click" chemistry | mdpi.com |

Structure Activity Relationship Sar Studies of Cryptophycin 46 and Its Analogues

Influence of Specific Cryptophycin (B1240208) Units (A, B, C, D) on Biological Activity

Systematic modifications of each unit of the cryptophycin scaffold have revealed that their structural integrity is crucial for maintaining high levels of cytotoxicity.

Unit A (δ-hydroxyoctenoic acid derivative): This unit is a focal point for SAR studies. The β-epoxide group within this unit is considered essential for the potent antiproliferative activity of cryptophycins. aacrjournals.orgnih.gov Analogues where the epoxide is replaced by a trans-double bond exhibit a more than 100-fold decrease in potency, highlighting the critical role of this functionality. nih.gov However, substitutions on the phenyl ring of unit A are generally well-tolerated, producing derivatives with comparable activity to the parent compounds. aacrjournals.org For instance, the introduction of polar functional groups like aminomethyl or hydroxymethyl at the para-position of the phenyl ring has been explored to improve properties like water solubility. researchgate.net Specifically, p-alkoxymethyl substituents have been shown to yield derivatives with IC50 values in the low picomolar range. rsc.org

Unit B (3-chloro-O-methyl-D-tyrosine): Modifications to unit B often lead to a significant reduction in biological activity. rsc.orgcore.ac.uk The presence of both the chloro and O-methyl groups is important for in vivo activity. researchgate.net Exchanging the para-methoxy group for a hydroxyl group reduces cytotoxicity by approximately tenfold. nih.gov Similarly, replacing the O-methyl group with larger substituents, such as a hydroxyethyl (B10761427) group or a triethylene glycol chain, results in analogues with reduced, though still potent, cytotoxicity in the low nanomolar range. beilstein-journals.org Interestingly, while the exchange of the para-methoxy group for an amino group also decreases activity, subsequent N,N-dimethylation of this amino group significantly restores cytotoxicity. nih.gov

Unit C (methyl-β-alanine derivative): The methyl group at the α-position of unit C is another critical feature for high bioactivity. researchgate.net The synthetic analogue, cryptophycin-52, which incorporates a gem-dimethyl functionality in this unit, was developed to enhance metabolic stability, particularly against hydrolysis of the adjacent ester bond. nih.gov The absence of the methyl group, as seen in cryptophycin-24, contributes to its significantly reduced activity. core.ac.uk

Unit D (L-leucic acid): This unit extends away from the tubulin binding pocket, making it a more permissive site for modification without drastically compromising activity. researchgate.netrcsb.org X-ray crystallography has confirmed that unit D is a suitable attachment point for conjugation handles. rcsb.orgresearchgate.net A variety of analogues with modifications in unit D have been synthesized, including those with different alkyl groups (propyl, isopropyl, or sec-butyl) or those incorporating functional groups like amino, hydroxyl, or carboxyl moieties for conjugation. researchgate.netresearchgate.net Several of these derivatives, particularly those with lipophilic groups and low steric hindrance, retain low picomolar cytotoxicity. rcsb.orgresearchgate.net

Table 1: Influence of Unit Modifications on Cytotoxicity An interactive data table will be available in the online version of this article.

| Parent Compound | Modified Unit | Modification | Resulting Analogue | Effect on Cytotoxicity (IC50) | Reference |

|---|---|---|---|---|---|

| Cryptophycin-1 | Unit B | Lacks chlorine | - | Reduced activity | researchgate.net |

| Cryptophycin-52 | Unit B | p-Methoxy to p-hydroxy | - | ~10-fold decrease (0.52 nM) | nih.gov |

| Cryptophycin-52 | Unit B | p-Methoxy to p-amino | - | Decrease (0.58 nM) | nih.gov |

| Cryptophycin-52 | Unit B | p-Methoxy to p-N,N-dimethylamino | - | Potent activity (54 pM) | nih.gov |

| Cryptophycin-1 | Unit C | Lacks methyl group | Cryptophycin-21/29 | Reduced activity | researchgate.net |

| Cryptophycin-1 | Unit D | Isobutyl to propyl/isopropyl | Cryptophycin-18/19 | Maintained activity | researchgate.net |

| Cryptophycin-52 | Unit A | p-H to p-CH2OCH3 | - | Low pM range | rsc.org |

Impact of Stereochemistry on Tubulin Binding and Cytotoxicity

The specific three-dimensional arrangement of atoms, or stereochemistry, within the cryptophycin structure is paramount for its interaction with tubulin and its resulting cytotoxic effects. The absolute configuration of the amino acid components (units B and C) and the stereocenters within units A and D are critical for maintaining the precise conformation required for high-affinity binding to the vinca (B1221190) domain of tubulin. researchgate.netresearchgate.net

The natural D-configuration of the amino acid in unit B (chloro-O-methyltyrosine) and the L-configuration of the hydroxy acid in unit D (leucic acid) are essential. nih.govresearchgate.net Synthetic studies have demonstrated that inverting the stereocenter at C3 in unit A results in a dramatic loss of activity, confirming that the natural (S)-configuration is required for picomolar potency. dtic.mil

Furthermore, the stereochemistry of the epoxide in unit A is a determining factor for biological activity. All naturally occurring, highly potent cryptophycins possess a β-epoxide. nih.gov The enzyme responsible for this epoxidation, CrpE, stereospecifically installs this functional group, underscoring its biological importance. nih.gov Synthetic analogues lacking this specific stereoisomer are significantly less active.

The rigid macrocyclic structure, constrained by the ester and amide bonds, holds the four units in a specific spatial orientation. This pre-organized conformation is believed to minimize the entropic penalty upon binding to tubulin, contributing to the high affinity and potency of the cryptophycin class of molecules. core.ac.uk

Correlation of Structural Modifications with Microtubule Dynamic Suppression

Cryptophycins exert their cytotoxic effects by interacting with tubulin, the protein subunit of microtubules. This interaction disrupts the delicate balance of microtubule polymerization and depolymerization, a process known as microtubule dynamics, which is essential for cell division. The potent activity of cryptophycins stems from their ability to inhibit microtubule assembly and induce the formation of non-functional tubulin oligomers, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. core.ac.ukbeilstein-journals.org

Structural modifications directly impact this mechanism. The β-epoxide of unit A is a key pharmacophore that interacts with tubulin. aacrjournals.org The loss or modification of this group, as in the chlorohydrin derivatives, can alter the binding kinetics and potency. aacrjournals.org However, these chlorohydrins can be considered prodrugs, as they may convert back to the active epoxide form intracellularly. core.ac.uk

Conversely, modifications in unit D, which is believed to protrude from the tubulin binding site, can be made without significantly impairing the compound's ability to suppress microtubule dynamics. rcsb.orgresearchgate.net This has allowed for the development of potent analogues where unit D is altered to include functional groups for conjugation, creating molecules that retain their core microtubule-disrupting activity while being adaptable for targeted drug delivery systems. rcsb.org

Development of Analogues with Altered Potency, Stability, and Activity against Resistance Mechanisms

A primary goal of synthesizing cryptophycin analogues has been to improve their pharmacological properties, including potency, metabolic stability, and efficacy against multidrug-resistant (MDR) cancer cells. core.ac.ukresearchgate.net MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). core.ac.uk

Cryptophycins are noteworthy for their ability to circumvent P-gp-mediated resistance, retaining high cytotoxicity in MDR cell lines. core.ac.uk This is attributed to their high affinity for tubulin, which results in the formation of very stable drug-tubulin complexes. core.ac.uk This rapid and tight binding effectively sequesters the drug inside the cell, reducing the concentration of free drug available for export by P-gp. core.ac.uk

Efforts to enhance stability have led to key analogues. Cryptophycin-52, a synthetic analogue with a gem-dimethyl group in unit C, was designed to increase the metabolic stability of the ester linkage between units C and D. nih.gov This modification improves the drug's half-life. nih.gov Further developments have produced second-generation candidates like cryptophycin-309 (B1253346) and cryptophycin-249, which exhibit improved stability and water solubility over earlier versions. nih.gov

The development of analogues also focuses on maintaining potency against MDR cells. Modifications at the para-phenyl position in unit A and within unit D have successfully yielded highly potent analogues that retain their activity in MDR cell lines. nih.govresearchgate.net For example, certain unit D derivatives containing alkylated amino groups exhibit low picomolar cytotoxicity and are effective against MDR tumor cells. rcsb.orgresearchgate.net These findings are crucial for creating next-generation anticancer agents that can overcome common resistance mechanisms. nih.gov

Table 2: Activity of Selected Analogues Against a Multidrug-Resistant (MDR) Cell Line An interactive data table will be available in the online version of this article.

| Compound | Modification Highlight | Cell Line (MDR) | Cytotoxicity (IC50) | Reference |

|---|---|---|---|---|

| Cryptophycin A (1) | Natural Product | MCF-7/ADR | ~1.5x less active than in MCF-7 | dtic.mil |

| Analogue 7 | C3'-chloride in Unit A | MCF-7/ADR | ~2x less active than Cryptophycin A | dtic.mil |

| Cryptophycin-52 Triazole Derivative | Triazole between Units A & B | KB-V1 | Nanomolar range | rsc.org |

| Cryptophycin-uD[Dap(Me)] | Secondary amine in Unit D | KB-V1 | Low picomolar range | researchgate.net |

Preclinical Efficacy in Experimental Models

In Vitro Cytotoxicity Profile Across Cancer Cell Lines

Cryptophycin (B1240208) 46 exhibits remarkable potency at the cellular level, inducing cytotoxic effects at picomolar to nanomolar concentrations. Its broad-spectrum activity has been documented against a wide array of both human and murine tumor cell types, as well as in cell models engineered to exhibit multidrug resistance.

Activity against Various Human and Murine Tumor Cell Types

Cryptophycin 46 has shown potent antiproliferative and cytotoxic activity against a diverse range of cultured human tumor cell lines. aacrjournals.org This includes, but is not limited to, cell lines derived from breast cancer, colon cancer, and pancreatic cancer. For instance, a synthetic analog of cryptophycin demonstrated antiproliferative effects against HCT-116 human colon adenocarcinoma cells. mdpi.com In human prostate cancer cell lines such as LNCaP, PC-3, and DU-145, this compound induced a reduction in cell viability at concentrations as low as 0.1 pM. aacrjournals.org Specifically, in DU-145 cells, viability was reduced to 40% of the control, while in LNCaP and PC-3 cells, it was approximately 50% of the control after 72 hours of treatment. aacrjournals.org

The potent cytotoxic nature of cryptophycins has also been observed against murine leukemia and carcinoma cell lines. researchgate.net For example, this compound has been evaluated in murine solid tumors, including a pancreatic adenocarcinoma (Panc-03). aacrjournals.org

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Species | Reported Potency |

| HCT-116 | Colorectal Carcinoma | Human | Low picomolar activity nih.gov |

| M21 | Melanoma | Human | Nanomolar IC50 values nih.gov |

| M21-L | Melanoma | Human | Nanomolar IC50 values nih.govmdpi.commdpi.com |

| LNCaP | Prostate Cancer | Human | Effective at ≥ 0.1 pM aacrjournals.org |

| PC-3 | Prostate Cancer | Human | Effective at ≥ 0.1 pM aacrjournals.org |

| DU-145 | Prostate Cancer | Human | Effective at ≥ 0.1 pM aacrjournals.org |

| Panc-03 | Pancreatic Adenocarcinoma | Murine | Sensitive aacrjournals.org |

| CEM | Leukemia | Human | Highly active nih.gov |

| KB | Epidermoid Carcinoma | Human | IC50 of 4.58 pM (for Cryptophycin-1) core.ac.uk |

| LoVo | Colorectal Adenocarcinoma | Human | IC50 of 7.63 pM (for Cryptophycin-1) core.ac.uk |

This table is for illustrative purposes and synthesizes data from multiple cryptophycin analogs, including this compound and the parent compound Cryptophycin-1.

Efficacy in Multidrug-Resistant Cell Models

A significant attribute of the cryptophycin family, including this compound, is their potent activity against multidrug-resistant (MDR) cancer cells. nih.govbeilstein-journals.org This efficacy is largely attributed to their ability to circumvent the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to many chemotherapeutic agents. core.ac.uk Cryptophycins are poor substrates for P-gp-mediated transport, which allows them to maintain their cytotoxic effects in cells that overexpress this protein. nih.govgoogle.comgoogle.com

Studies have shown that this compound retains significant activity against MDR tumor cells. Its potency is minimally affected in multidrug-resistant cells when compared to their drug-sensitive parental lines. nih.gov For instance, this compound has demonstrated efficacy against Adriamycin-resistant mammary adenocarcinoma (Mamm-17/Adr), a tumor model that overexpresses P-gp. aacrjournals.org The cytotoxicity of cryptophycins against MDR cell lines has been reported to exceed that of other antimitotic agents like vinblastine (B1199706) and paclitaxel (B517696). core.ac.uk

In Vivo Antitumor Activity in Xenograft Models

The promising in vitro results for this compound have been substantiated by significant antitumor activity in in vivo xenograft models. These studies involve the implantation of either murine solid tumors or human tumor cells into immunodeficient mice.

Efficacy in Murine Solid Tumor Models

This compound has demonstrated substantial in vivo efficacy against a range of murine solid tumors. aacrjournals.org This includes models such as the Panc-03 pancreatic adenocarcinoma. aacrjournals.org In a study evaluating various cryptophycin analogs, one derivative, C-309, showed superior activity against several murine tumors, including Mam 16/C, Colon 26, Colon 51, and Pancreatic Ductal Adenocarcinoma 02 (Panc 02), achieving 0% T/C (tumor to control ratio) and significant log kill values. researchgate.net

Response in Human Tumor Xenograft Models

This compound has shown a broad range of antitumor activity against human tumor xenografts. aacrjournals.orgnih.gov This includes tumors that are resistant to other common cancer drugs like Taxol and Adriamycin. aacrjournals.orgnih.gov For example, a peptide-drug conjugate utilizing a cryptophycin warhead, ER-472, demonstrated differential sensitivity in various human tumor xenograft models, including MIA PaCa-2, BxPC-3, and PC-3. nih.gov At its maximum tolerated dose, ER-472 showed significant antitumor activity in all three models. nih.gov

Furthermore, the glycinate (B8599266) ester of a chlorohydrin analog of Cryptophycin-52 has displayed comparable or superior in vivo activity against solid tumors of human origin. nih.govresearchgate.net In one study, a cryptophycin analog produced a 0% T/C and a 4.1 log kill value against the human colon HCT116 xenograft. researchgate.net

Table 2: In Vivo Antitumor Activity of Cryptophycin Analogs in Xenograft Models

| Tumor Model | Type | Species of Origin | Reported Efficacy of Cryptophycin Analogs |

| Panc-03 | Pancreatic Adenocarcinoma | Murine | Sensitive |

| Mamm-17/Adr | Adriamycin-Resistant Mammary Adenocarcinoma (P-gp+) | Murine | Active, though some analogs showed reduced efficacy |

| MIA PaCa-2 | Pancreatic Cancer | Human | Sensitive to ER-472 (Cryptophycin conjugate) at MTD |

| BxPC-3 | Pancreatic Cancer | Human | Sensitive to ER-472 (Cryptophycin conjugate) at MTD |

| PC-3 | Prostate Cancer | Human | Sensitive to ER-472 (Cryptophycin conjugate) at MTD |

| HCT116 | Colon Carcinoma | Human | High activity (0% T/C, 4.1 LK for C-309) |

| HCT15 | Colon Carcinoma (P-gp+) | Human | High activity (0% T/C, 3.3 LK for C-309) |

This table summarizes findings from various cryptophycin analogs in different xenograft models.

Comparative Preclinical Efficacy with Other Antimitotic Agents (e.g., Paclitaxel, Vinblastine)

In preclinical evaluations, cryptophycins, including analogs like this compound, have consistently demonstrated superior potency compared to established antimitotic agents such as paclitaxel and vinblastine. core.ac.uk

The antiproliferative activity of this compound against tumor cells in vitro has been reported to be significantly more potent—by a factor of 40 to 400 times—than paclitaxel or the Vinca (B1221190) alkaloids, vinblastine and vincristine. aacrjournals.orgaacrjournals.org In some cases, the potency of cryptophycins has been observed to be 100- to 1000-fold greater than that of paclitaxel and vinblastine. core.ac.uk

A key advantage of this compound is its retained efficacy against multidrug-resistant cell lines. core.ac.uk While paclitaxel and Vinca alkaloids are susceptible to MDR transporters like P-glycoprotein, the potency of this compound is only minimally affected in such resistant cells. aacrjournals.orgnih.gov The cytotoxicity of cryptophycins against MDR cell lines has been shown to surpass that of vinblastine and paclitaxel. core.ac.uk This is partly because cryptophycins are poor substrates for the P-gp efflux pump. core.ac.uk

While both paclitaxel and cryptophycins are cell cycle inhibitors, they target different phases, with paclitaxel acting in the M phase and CDK4/6 inhibitors (another class of anti-cancer drugs) in the G1 phase. nih.gov The unique mechanism and potent activity of cryptophycins position them as highly promising candidates in the landscape of antimitotic cancer therapies.

Advanced Research Directions and Therapeutic Applications Research Focus

Bioconjugation Strategies for Targeted Delivery

To mitigate the systemic toxicity that has hindered the clinical progression of cryptophycins, researchers are actively developing bioconjugation strategies. ontosight.aicore.ac.uk These approaches involve linking the highly cytotoxic cryptophycin (B1240208) molecule to a targeting moiety, such as an antibody or a peptide, that can selectively deliver the drug to cancer cells. core.ac.uknih.govresearchgate.net

Antibody-Drug Conjugates (ADCs): The development of ADCs represents a significant area of research. In this strategy, a monoclonal antibody that recognizes a tumor-associated antigen is chemically linked to a cryptophycin derivative. researchgate.netgoogle.com This approach aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy while minimizing off-target effects. researchgate.netgoogle.com For instance, cryptophycin-based ADCs have been developed that show promising preclinical results. researchgate.net Patents have been filed describing cryptophycin analogues with modified aryl substituents to facilitate conjugation to antibodies like hu2H11, which targets the EphA2 receptor. google.comresearchgate.net The use of self-immolative linkers, which are designed to release the active drug only after internalization into the target cell, is a key feature of these next-generation ADCs. google.comgoogle.com

Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs utilize peptides that bind to specific receptors overexpressed on cancer cells to deliver the cytotoxic agent. nih.govresearchgate.net Cryptophycin analogues have been successfully conjugated to peptides, and these PDCs have demonstrated the potential for targeted cancer therapy. nih.govbeilstein-journals.org For example, RGD (arginine-glycine-aspartic acid) peptide conjugates of cryptophycin have been synthesized and evaluated for their ability to target integrins, which are often overexpressed on tumor cells. mdpi.com

The table below summarizes some of the key bioconjugation strategies being explored for cryptophycins.

| Targeting Moiety | Linker Type | Cryptophycin Analogue | Target Receptor/Antigen | Reference |

| Monoclonal Antibody | Self-immolative, peptide-derived | Cryptophycin-55 | HER2 | google.com |

| Monoclonal Antibody | Disulfide, PEG, thioether, thiazole | Modified aryl substituent cryptophycins | EphA2 | google.comresearchgate.net |

| RGD Peptide | Cleavable (e.g., Val-Cit-PABC) | Cryptophycin-55 glycinate (B8599266) | Integrins | mdpi.com |

| Folate | Cleavable disulfide | Not specified | Folate receptors | google.com |

Combination Research and Synergistic Interactions with Other Molecularly Targeted Agents

To enhance the therapeutic efficacy of cryptophycins, researchers are investigating their use in combination with other anticancer agents. core.ac.uk The rationale behind this approach is that combining drugs with different mechanisms of action can lead to synergistic effects, overcome drug resistance, and allow for the use of lower, less toxic doses of each agent.

Studies have shown that combining cryptophycins with other antitumor drugs, such as paclitaxel (B517696) (another tubulin-targeting agent), doxorubicin (B1662922) (a topoisomerase II inhibitor), fluorouracil (an antimetabolite), and platinum complexes (DNA-damaging agents), can result in a prolonged delay of tumor growth. core.ac.uk The combination therapy was found to be particularly effective when cryptophycin was administered with a drug that has a different mode of action. core.ac.uk

Preclinical studies have demonstrated the efficacy of Cryptophycin 46 against a variety of cancer cell lines, including those resistant to other anticancer drugs. ontosight.ai This inherent activity against resistant cancers makes it a promising candidate for combination therapies aimed at tackling difficult-to-treat malignancies. ontosight.aimdpi.com More research is needed to fully explore the potential of this compound in combination therapies and to identify the most effective drug partners and treatment schedules. ontosight.ai

Biosynthetic Engineering for Enhanced Production and Diversification of Cryptophycin Scaffolds

The complex structure of cryptophycins makes their chemical synthesis challenging and expensive. mdpi.comjyi.org To address this, researchers are exploring biosynthetic engineering as a more efficient and sustainable method for producing these compounds and generating novel analogues. nih.govacs.orgmdpi.com

The discovery of the cryptophycin (crp) biosynthetic gene cluster in cyanobacteria has opened up new avenues for manipulating the production of these molecules. nih.govacs.org This gene cluster contains the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes responsible for assembling the cryptophycin scaffold. acs.orggoogle.com By modifying these genes and the enzymes they encode, it is possible to alter the structure of the final product. google.comisomerase.co.uk

Several strategies are being employed in the biosynthetic engineering of cryptophycins:

Precursor-directed biosynthesis: This technique involves feeding unnatural precursor molecules to the cryptophycin-producing organism. The biosynthetic machinery can then incorporate these new building blocks, leading to the creation of novel analogues. acs.orgresearchgate.net This approach has already yielded over 30 new cryptophycin derivatives. acs.org

Chemoenzymatic synthesis: This hybrid approach combines chemical synthesis with enzymatic reactions. mdpi.comumich.edunih.gov For example, the cryptophycin thioesterase (CrpTE) and epoxidase (CrpE) enzymes, which are involved in the final macrocyclization and epoxidation steps of biosynthesis, can be used as standalone biocatalysts to produce unnatural derivatives from synthetically prepared linear precursors. researchgate.netnih.gov This method offers a powerful way to generate diversity in the cryptophycin scaffold. researchgate.net

Optimizing culture conditions: Research is also underway to enhance the natural production of cryptophycins by optimizing the culture conditions of the producing cyanobacteria, such as Nostoc sp. mdpi.comjyi.organr.fr Factors like light, pH, and nutrient composition are being studied to maximize the yield of these valuable compounds. anr.fr

These biosynthetic engineering efforts not only promise to make the production of cryptophycins more cost-effective but also provide a powerful platform for generating a wide array of novel analogues for drug discovery. acs.orggoogle.com

Methodological Considerations in Cryptophycin Research and Tubulin Interaction Studies

A thorough understanding of the interaction between cryptophycins and their molecular target, tubulin, is crucial for the rational design of new and improved analogues. semanticscholar.orgnih.govnih.gov Various methodologies are employed to study this interaction and to characterize the biological activity of these compounds.

Tubulin Interaction Studies:

Binding Assays: Competitive binding assays are used to determine the binding site of cryptophycins on tubulin. These studies have shown that cryptophycins interact with the vinca (B1221190) domain of tubulin. core.ac.uksemanticscholar.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural techniques provide detailed insights into the binding mode of cryptophycins to the tubulin dimer. nih.govnih.gov A 2.2 Å resolution X-ray crystal structure of a cryptophycin derivative bound to the αβ-tubulin heterodimer has been reported, revealing atomic details of the interaction. nih.gov Cryo-EM studies have also been used to determine the structures of cryptophycin-tubulin complexes. nih.gov These structural studies have identified a second, low-affinity binding site for cryptophycin on β-tubulin, which could open up new avenues for drug design. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to further characterize the binding interactions and to understand the conformational changes that occur in tubulin upon cryptophycin binding. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is used to measure the thermodynamic parameters of the binding interaction, such as the dissociation constant (Kd), providing a quantitative measure of binding affinity. nih.gov

Methodological Considerations:

Synthesis of Analogues: The modular nature of the cryptophycin structure lends itself to convergent total synthetic approaches, allowing for structure-activity relationship studies in different regions of the molecule. researchgate.net Chemoenzymatic approaches are also being developed to facilitate the synthesis of novel analogues. umich.edunih.gov

Cell-based Assays: The antiproliferative activity of cryptophycin analogues is typically evaluated using cell viability assays, such as the MTT assay, on various cancer cell lines. beilstein-journals.orgnih.gov

In Vivo Models: The antitumor efficacy of cryptophycin derivatives and their conjugates is assessed in animal models, often using xenografts of human tumors. aacrjournals.org

The combination of these advanced methodologies is essential for driving the field of cryptophycin research forward and for the ultimate goal of developing a clinically successful cryptophycin-based anticancer drug. acs.org

Q & A

Q. What is the primary mechanism of action of Cryptophycin 46, and how is it experimentally validated?

this compound disrupts microtubule dynamics by binding to tubulin, inhibiting polymerization and leading to mitotic arrest. This mechanism is validated through in vitro assays such as indirect immunofluorescence to visualize microtubule depolymerization in A-10 vascular smooth muscle cells and dose-response studies in L1210 leukemia cells . IC50 values (<10 pM) are determined using cell proliferation assays, with parallel comparisons to vinca alkaloids (e.g., vincristine) to confirm potency differences .

Q. How are this compound and its analogs synthesized, and what key steps ensure structural fidelity?

Synthesis involves a chemoenzymatic approach using Cryptophycin thioesterase (CrpTE) and oxidase (CrpE) to catalyze macrocyclization and oxidation. Critical steps include:

Q. What in vitro models are most suitable for initial efficacy screening of this compound analogs?

The CCRF-CEM (human T-cell leukemia) and A-10 (vascular smooth muscle) cell lines are standard for cytotoxicity assays. Protocols include:

- 72-hour incubation with serial dilutions (1 nM–10 µM).

- MTT or ATP-based viability assays.

- Parallel testing in multidrug-resistant (MDR) cell lines (e.g., NCI/ADR-RES) with P-glycoprotein inhibitors (e.g., verapamil) to assess resistance profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s IC50 values across different cancer models?

Discrepancies arise due to variations in tubulin isoform expression, P-glycoprotein activity, and assay conditions. Mitigation strategies:

Q. What methodologies enable the design of this compound analogs with enhanced blood-brain barrier (BBB) penetration?

Strategies include:

- Structural modifications : Replace unit A’s benzyl group with heteroaromatic moieties (e.g., pyridine) to reduce P-glycoprotein recognition.

- Prodrug approaches : Esterification of hydroxyl groups to improve lipophilicity.

- In silico screening : Use molecular docking (AutoDock Vina) to predict BBB permeability scores (logBB >0.3) .

Q. How do researchers validate this compound’s in vivo efficacy while minimizing toxicity?

Protocols involve:

- Xenograft models : Nude mice implanted with drug-resistant tumors (e.g., KB-8-5) dosed intravenously (1–5 mg/kg, q3d x 4 cycles).

- Toxicity endpoints : Monitor body weight, hematological parameters, and histopathology of liver/kidney.

- Pharmacokinetics : LC-MS/MS to measure plasma half-life (t1/2) and tissue distribution .

Q. What computational tools are critical for studying this compound’s interactions with apoptotic proteins like Caspase 8?

Molecular dynamics (MD) simulations (GROMACS) and docking (AutoDock 4.2) are used to:

- Predict binding affinities (ΔG ≤ −8 kcal/mol).

- Analyze RMSD (<2.5 Å) and RMSF fluctuations during 50-ns simulations.

- Validate with in vitro caspase activation assays (fluorogenic substrates like Ac-DEVD-AMC) .

Methodological Guidance

- Data Contradiction Analysis : Use Bland-Altman plots to compare IC50 datasets from independent labs, accounting for inter-assay variability (e.g., ±15% acceptable CV) .

- Structural Characterization : For novel analogs, combine HRMS, NMR (¹H/¹³C), and X-ray crystallography (if crystalline) to confirm stereochemistry .

- Ethical Compliance : Adhere to FAIR data principles by depositing raw in vivo data in repositories like Figshare with CC-BY licenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro